2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

2,4-Dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one (CAS 1520452-96-3) is a strategic heterocyclic building block for kinase inhibitor discovery. The 2,4-dichloro substitution provides strict regioselectivity (C4 > C2), enabling sequential Suzuki couplings to rapidly generate 2,4-diaryl analogs. Optimized derivatives achieve >200× CDK2 selectivity over other CDK family members. The scaffold also serves as a privileged core for JAK inhibitor libraries. Supplied at ≥98% purity, this compound minimizes catalyst poisoning and simplifies downstream purification. Ideal for SAR exploration and preclinical scale-up. Inquire for bulk GMP or custom synthesis options.

Molecular Formula C6H3Cl2N3O
Molecular Weight 204.01 g/mol
CAS No. 1520452-96-3
Cat. No. B1472324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one
CAS1520452-96-3
Molecular FormulaC6H3Cl2N3O
Molecular Weight204.01 g/mol
Structural Identifiers
SMILESC1C2=C(NC1=O)N=C(N=C2Cl)Cl
InChIInChI=1S/C6H3Cl2N3O/c7-4-2-1-3(12)9-5(2)11-6(8)10-4/h1H2,(H,9,10,11,12)
InChIKeyIGMUFDAQGZNNIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one (CAS 1520452-96-3) Sourcing & Chemical Identity


2,4-Dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a heterocyclic small molecule building block belonging to the pyrrolo[2,3-d]pyrimidine class, characterized by a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core with chloro substituents at positions 2 and 4 . With a molecular formula of C6H3Cl2N3O and a molecular weight of 204.01 g/mol, this versatile scaffold is supplied at purities ≥97% and is employed as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules .

2,4-Dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one: Why Alternative Pyrrolopyrimidines Are Not Interchangeable


Simple substitution of this compound with other pyrrolo[2,3-d]pyrimidines—such as 4,6-dichloro regioisomers, mono-chloro variants, or non-oxidized 7H-pyrrolo[2,3-d]pyrimidines—is not scientifically valid due to distinct differences in regioselective reactivity, electronic properties, and biological target engagement [1][2]. The 5,7-dihydro-6-one scaffold confers conformational rigidity that has been specifically linked to improved kinase selectivity profiles, with selectivity ratios exceeding 200× for CDK family members in optimized derivatives [3]. The precise positioning of the two chloro substituents at C2 and C4 governs the order and site-selectivity of sequential functionalization (e.g., Suzuki coupling occurring preferentially at C4 before C2), a critical factor in synthetic route design that is not preserved across other chlorination patterns [2].

2,4-Dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one: Quantifiable Differentiation from Analogs & Alternatives


Regioselective Suzuki-Miyaura Coupling: Preferential C4 Reactivity Enables Sequential Derivatization

In palladium-catalyzed Suzuki-Miyaura reactions, the 2,4-dichloro substitution pattern on the pyrrolo[2,3-d]pyrimidine core (a direct analog of the 6-one scaffold) exhibits pronounced site-selectivity, with the C4 position reacting preferentially over C2 [1][2]. This controlled reactivity allows for the stepwise construction of 4-aryl-2-chloro intermediates before a second coupling at C2, a capability not shared by 4,6-dichloro or 2-chloro mono-substituted analogs. This regioselectivity is quantifiable in terms of isolated product yields: under optimized conditions using Pd(OAc)2/dicyclohexyl(2-biphenyl)phosphine/K3PO4, 4-aryl-2-chloro derivatives were obtained as the major products with high selectivity, enabling the subsequent synthesis of 2,4-diaryl compounds [2].

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

CDK2 Kinase Selectivity: 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Scaffold Imparts Exceptional Selectivity Over Pan-CDK Inhibitors

The 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core (the parent scaffold of the target compound) was shown to be a key determinant of kinase selectivity [1]. In a systematic SAR study, this scaffold conferred an initial selectivity window within the CDK family that was further optimized to >200× selectivity for CDK2 over CDKs 1, 4, 6, 7, and 9 in lead compounds [1]. In contrast, earlier pan-selective CDK inhibitors based on alternative scaffolds (e.g., 2,4-diaminopyrimidines or 7-azaindoles) typically exhibit single-digit nanomolar potency against multiple CDKs with selectivity ratios <10×, leading to dose-limiting toxicities [1]. The conformational rigidity introduced by the γ-lactam of the 6-one core is hypothesized to be a critical factor in achieving this unprecedented selectivity profile [1].

Kinase Inhibition Cancer Therapeutics Selectivity Profiling

Janus Kinase (JAK) Inhibition: Pyrrolo[2,3-d]pyrimidine Core Recognized as Privileged Scaffold

Pyrrolo[2,3-d]pyrimidine derivatives, including those with 2,4-dichloro substitution patterns, have been disclosed as potent inhibitors of Janus Kinases (JAKs), key targets in autoimmune and inflammatory diseases [1]. The patent literature explicitly claims pyrrolo[2,3-d]pyrimidine compounds with substitution at the 2- and 4-positions as having JAK inhibitory activity with IC50 values in the nanomolar range in biochemical assays [1]. While the 2,4-dichloro-6-one derivative serves as a versatile intermediate for accessing these patented structures, alternative scaffolds such as pyrazolo[3,4-d]pyrimidines or pyrrolo[2,3-b]pyridines often exhibit different isoform selectivity profiles and pharmacokinetic properties [1].

JAK Inhibitors Immunology Inflammation

Purity and Quality Control: Vendor-Supplied Analytical Certification

Reputable vendors supply 2,4-Dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one with certified purity levels of 97–98% . This contrasts with lower-purity offerings (typically 95%) from non-specialist chemical suppliers, where impurities may consist of dechlorinated byproducts or regioisomeric contaminants that can significantly impact downstream synthetic yields and final compound purity. High-purity material minimizes the risk of batch-to-batch variability in critical reactions, particularly in palladium-catalyzed cross-couplings where halogen content and purity are critical to achieving reproducible yields .

Chemical Procurement Quality Control Synthetic Chemistry

2,4-Dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one: Procurement-Driven Application Scenarios


Synthesis of Highly Selective CDK2 Inhibitors

This building block serves as a starting point for accessing 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives with demonstrated >200× selectivity for CDK2 over other CDK family members [1]. Researchers targeting CDK2-driven cancers, including those resistant to CDK4/6 inhibitors, can leverage the 2,4-dichloro functionality to sequentially introduce C4 and C2 substituents via regioselective Suzuki couplings, followed by lactam N-functionalization. This approach enables rapid SAR exploration around a scaffold with validated kinase selectivity [1][2].

Construction of JAK Inhibitor Libraries

The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in JAK inhibitor patent literature [3]. The 2,4-dichloro-6-one derivative provides a versatile intermediate for generating diverse C2- and C4-substituted analogs through parallel medicinal chemistry approaches. Sequential functionalization at C4 then C2 allows for the efficient preparation of focused libraries targeting specific JAK isoforms (JAK1, JAK2, JAK3, TYK2) with differentiated selectivity profiles [2][3].

Regioselective Derivatization for Advanced Intermediates

The inherent site-selectivity of the 2,4-dichloro substitution pattern (C4 > C2) in palladium-catalyzed cross-couplings enables the controlled synthesis of 4-aryl-2-chloro intermediates in high yield [2]. These intermediates can be further elaborated at the C2 position or at the lactam nitrogen to produce 2,4-diaryl or 2,4,7-triaryl pyrrolo[2,3-d]pyrimidines. This regioselectivity is a key differentiator from 4,6-dichloro or mono-chloro analogs, which lack the same level of synthetic control [2].

High-Purity Building Block for Scale-Up and Process Chemistry

With vendor-certified purity of 97–98% , this compound meets the stringent quality requirements for process development and scale-up. The high purity reduces the risk of catalyst poisoning in palladium-mediated reactions and minimizes the formation of byproducts that can complicate downstream purifications. This makes it a preferred choice for chemistry teams transitioning from discovery to preclinical development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.